
Formyl acetate
Overview
Description
Formyl acetate (CAS 2258-42-6), also known as acetic-formic anhydride or acetyl formate, is a mixed anhydride derived from acetic acid and formic acid. Its molecular formula is C₃H₄O₃, and its structure comprises an acetyl group (CH₃CO−) linked to a formyl group (HCO−) via an oxygen bridge . This compound is characterized by its high reactivity due to the electrophilic nature of the formyl moiety and the hydrolytic instability inherent to anhydrides. This compound is utilized in organic synthesis as a transient intermediate, particularly in reactions requiring selective acylation or formylation. For example, it has been employed in the synthesis of propargylic acetates and as a precursor in catalytic cycles involving enolate intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formyl acetate can be synthesized through two primary methods:
Reaction of Sodium Formate with Acetyl Chloride: This reaction occurs in anhydrous diethyl ether at temperatures between 23–27°C.
Reaction of Acetic Anhydride with Formic Acid: This method is performed at 0°C.
Industrial Production Methods: While acetic formic anhydride is mainly produced on a laboratory scale, the above methods can be adapted for larger-scale production with appropriate safety measures due to its thermal instability.
Chemical Reactions Analysis
Types of Reactions: Formyl acetate undergoes several types of chemical reactions, including:
Formylation Reactions: It acts as a formylating agent for amines, amino acids, and alcohols.
Decomposition Reactions: It decomposes thermally, releasing carbon monoxide.
Common Reagents and Conditions:
Formylation: Typically involves the use of acetic formic anhydride with substrates like amines or alcohols under mild conditions.
Decomposition: Can be catalyzed by impurities such as pyridine or residual acids.
Major Products:
Formylation Products: Formylated amines, amino acids, and alcohols.
Decomposition Products: Carbon monoxide and other by-products depending on the reaction conditions.
Scientific Research Applications
Chemical Synthesis
Formylating Agent
Formyl acetate is primarily utilized as a formylating agent in organic synthesis. It reacts with nucleophiles such as amines, alcohols, and phenols to introduce a formyl group into the target molecule. This process is critical in synthesizing aldehydes from aromatic Grignard reagents and preparing compounds like formyl fluoride and diazoacetaldehyde .
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Reaction of Sodium Formate with Acetyl Chloride : Conducted in anhydrous diethyl ether at temperatures between 23–27°C.
- Reaction of Acetic Anhydride with Formic Acid : Typically performed at 0°C.
Biological Applications
Modification of Biomolecules
In biological research, this compound is employed to modify biomolecules such as amino acids and proteins. This modification can enhance the properties of these biomolecules for further study or application .
Medicinal Chemistry
Pharmaceutical Synthesis
this compound plays a significant role in the synthesis of pharmaceuticals through formylation reactions. It acts as a precursor in developing various bioactive compounds, including those with potential anticancer properties. For example, its derivatives have been explored for their efficacy against cancer cells by modifying the structure of known anticancer agents .
Case Study: Anticancer Compounds
Research has shown that compounds synthesized using this compound exhibit promising activities against cancer cell lines. The structural modifications facilitated by this compound can lead to enhanced therapeutic effects and reduced toxicity compared to traditional treatments .
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is utilized in producing fine chemicals and intermediates. Its ability to introduce functional groups into organic molecules makes it valuable in creating complex chemical structures required in various applications .
Data Table: Summary of Applications
Application Area | Specific Use | Key Benefits |
---|---|---|
Chemical Synthesis | Formylating agent for nucleophiles | Facilitates introduction of formyl groups |
Biology | Modification of biomolecules | Enhances properties for research |
Medicinal Chemistry | Precursor for pharmaceuticals | Potential anticancer activity |
Industry | Production of fine chemicals | Enables synthesis of complex structures |
Mechanism of Action
The primary mechanism of action for acetic formic anhydride involves its role as a formylating agent. It reacts with nucleophiles such as amines, amino acids, and alcohols to introduce a formyl group. This reaction typically proceeds through nucleophilic attack on the carbonyl carbon of the anhydride, followed by the elimination of acetic acid .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Formyl Acetate vs. Methyl Acetate (CAS 79-20-9)
- Structural Differences : Methyl acetate (CH₃COOCH₃) is a simple ester, whereas this compound (CH₃CO−O−CHO) is a mixed anhydride.
- Reactivity : this compound undergoes rapid hydrolysis in aqueous conditions due to its anhydride linkage, while methyl acetate is more stable and requires strong acidic/basic conditions for hydrolysis .
- Applications : Methyl acetate is widely used as a solvent, while this compound is restricted to specialized synthetic applications due to its instability .
This compound vs. Vanillin Acetate (CAS 881-68-5)
- Functional Groups: Vanillin acetate contains both an acetylated phenolic hydroxyl group and a formyl group on an aromatic ring, enabling dual reactivity in electrophilic substitutions .
- Stability : The aromatic formyl group in vanillin acetate is less reactive toward nucleophiles compared to the aliphatic formyl group in this compound, making it suitable for flavor and pharmaceutical intermediates .
Hydrolysis and Stability Profiles
- Key Insight : Formyl derivatives (e.g., this compound) are superior to acetate esters in applications requiring controlled release or mild deprotection, such as antibiotic synthesis .
Biological Activity
Formyl acetate, an organic compound with the formula CHO, is an ester that has garnered attention for its diverse biological activities. This article explores the biological implications of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound is synthesized through the reaction of acetic anhydride with formic acid, leading to the formation of the ester. Its structure consists of a formyl group (-CHO) attached to an acetate moiety, which contributes to its reactivity and biological properties.
Biological Activities
This compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 6.3 µg/mL against Staphylococcus aureus, indicating potent antibacterial effects .
- Cytotoxic Effects : this compound and its derivatives have demonstrated cytotoxic activity in various assays. For example, compounds derived from this compound were tested against Artemia salina (brine shrimp), showing significant cytotoxicity with LC values below 1000 µg/mL for several derivatives . This suggests potential applications in cancer therapy.
- Anti-inflammatory Properties : Some studies have suggested that this compound may exert anti-inflammatory effects. The presence of the formyl group is believed to enhance its ability to modulate inflammatory pathways, although specific mechanisms remain under investigation .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it affects the activity of EPAC proteins, which play a crucial role in insulin secretion and cardiac function . The structure-activity relationship (SAR) studies indicate that modifications to the formyl group can significantly alter its inhibitory potency.
- Cellular Uptake and Interaction : Studies on cellular uptake have revealed that this compound interacts with cellular membranes, facilitating its entry into cells where it can exert its biological effects. This interaction is critical for its antimicrobial and cytotoxic activities .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antimicrobial Efficacy : A study evaluating various derivatives of this compound reported significant antimicrobial activity against multiple bacterial strains. The most active compounds demonstrated MIC values lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents .
- Cytotoxicity Assessment : In a cytotoxicity assay using Artemia salina, a series of this compound derivatives were evaluated for their lethal concentrations. Compounds showed varying degrees of toxicity, indicating that structural modifications can enhance or diminish their cytotoxic potential .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. How can formyl acetate be synthesized in the laboratory, and what are the critical parameters to control during synthesis?
this compound (CAS 2258-42-6) is typically synthesized via the reaction of acetyl chloride with sodium formate under anhydrous conditions . Key parameters include maintaining a dry environment to prevent hydrolysis (yielding acetic acid and CO) and controlling reaction temperature (e.g., 160–180°C for 4 hours in some protocols ). Alternative methods involve formic acid reacting with acetyl chloride derivatives, though this requires careful handling due to the compound's instability .
Q. What are the primary stability concerns of this compound under experimental conditions, and how can decomposition be minimized?
this compound decomposes readily in the presence of water, producing acetic acid and carbon monoxide . To mitigate this, storage at room temperature in anhydrous solvents (e.g., dry diethyl ether) under inert atmospheres (N₂ or Ar) is recommended. Decomposition kinetics can be monitored via ¹³C NMR (e.g., δ 168.91 ppm for carbonyl groups ) or gas chromatography to track CO release .
Q. Which analytical techniques are most effective for quantifying this compound in reaction mixtures, considering its physicochemical properties?
Due to its low boiling point (27–28°C at 1 Torr ), gas chromatography (GC) with flame ionization detection is optimal for volatile fractions. For non-volatile intermediates, ¹³C NMR and HPLC-MS are preferred to identify this compound and its degradation products . Stability during analysis requires rapid cooling and avoidance of aqueous mobile phases in HPLC .
Advanced Research Questions
Q. How does the role of this compound as a CO source in heteroaryl hydroxycarbonylation compare to traditional CO gas methods in terms of reaction efficiency and safety?
this compound serves as a safer, in situ CO source in hydroxycarbonylation reactions, avoiding the hazards of pressurized CO gas. Gadakh et al. (2012) demonstrated its efficacy in synthesizing heteroaryl ketones via Pd-catalyzed pathways, achieving yields comparable to traditional methods (e.g., 65–85% ). Key advantages include controlled CO release and reduced reactor complexity .
Q. In enzyme-catalyzed reactions involving formyl phosphate generation, how does the presence of this compound influence the kinetic parameters of acetate kinase?
Studies using E. coli acetate kinase (EcAckA) show that this compound may act as a competitive inhibitor or substrate analog during formyl phosphate synthesis. Linear kinetic assays (n = 3 replicates) revealed reduced Vmax and increased Km in the presence of this compound, suggesting interference with phosphate transfer . Experimental designs should include controls with deuterated analogs to distinguish enzyme promiscuity .
Q. What computational models have been developed to predict the gas-phase reactivity of this compound derivatives, and how do they align with experimental kinetic data?
Mondal & Rajakumar (2022) employed density functional theory (DFT) to model HCO radical interactions with ethyl acetate analogs, providing insights into this compound’s gas-phase degradation pathways . Their models predicted rate constants within 10% of experimental values (e.g., 6135–6147 cm³ molecule⁻¹ s⁻¹ ), validating its use in atmospheric chemistry simulations.
Q. How can contradictory findings regarding this compound's stability in aqueous versus non-aqueous systems be systematically addressed in experimental design?
Discrepancies arise from solvent polarity and trace water content. A systematic approach involves:
- Conducting stability assays in deuterated solvents (DMSO-d₆ vs. CDCl₃) to track hydrolysis via ¹H NMR .
- Using isotopically labeled H₂¹⁸O to quantify water-induced decomposition .
- Comparing activation energies (Ea) in polar vs. non-polar media via Arrhenius plots .
Q. What strategies are employed to utilize this compound in the synthesis of seven-membered heterocycles like benzoxepines, and what mechanistic insights underpin these reactions?
this compound’s electrophilic formyl group enables [2+4] annulation with ynones under basic conditions, forming benzoxepine cores via decarboxylative ring-opening . Key steps include:
Properties
IUPAC Name |
formyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c1-3(5)6-2-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWKVZNEPHTCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177103 | |
Record name | Acetic acid, anhydride with formic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2258-42-6 | |
Record name | Acetic-formic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2258-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002258426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, anhydride with formic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNF4F3WBU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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